molecular formula C23H24O6 B2472208 4',4-O,O-Dimethylcurcumin-D6 CAS No. 1335197-88-0

4',4-O,O-Dimethylcurcumin-D6

Cat. No. B2472208
CAS RN: 1335197-88-0
M. Wt: 402.476
InChI Key: ZMGUKFHHNQMKJI-CGEPNISLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’,4-O,O-Dimethylcurcumin-D6 is the labelled analogue of dimethoxy Curcumin, which is an analog of curcumin . It is a synthetic chemical compound that is loosely based on a compound found in curcumin .


Molecular Structure Analysis

The molecular formula of 4’,4-O,O-Dimethylcurcumin-D6 is C23H18D6O6 . Its IUPAC name is (1E,6E)-1,7-bis (3-methoxy-4- (methoxy-d3)phenyl)hepta-1,6-diene-3,5-dione .

Mechanism of Action

4’,4-O,O-Dimethylcurcumin-D6 is a novel anti-androgen that enhances androgen receptor degradation . It has high affinity for both CB1 and CB2 receptors .

Future Directions

As a labelled analogue of dimethoxy Curcumin, 4’,4-O,O-Dimethylcurcumin-D6 could be used in various research fields. For instance, stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . It could also be used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

properties

IUPAC Name

(1E,4Z,6E)-5-hydroxy-1,7-bis[3-methoxy-4-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-15,24H,1-4H3/b9-5+,10-6+,18-15-/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGUKFHHNQMKJI-CGEPNISLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)OC)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)OC([2H])([2H])[2H])OC)/O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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